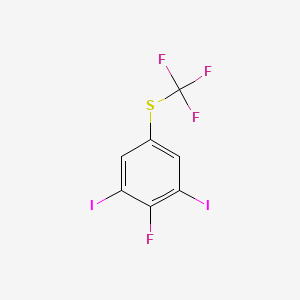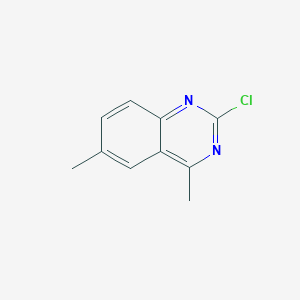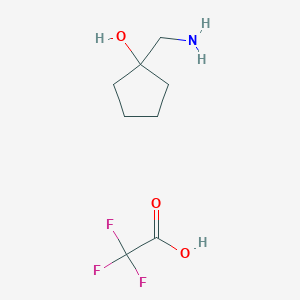
1,2-Dichloro-4-fluoromethyl-3,5,6-trifluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-4-fluoromethyl-3,5,6-trifluorobenzene is a halogenated aromatic compound with the molecular formula C7H2Cl2F4. This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, attached to a benzene ring. The unique arrangement of these atoms imparts distinct chemical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-fluoromethyl-3,5,6-trifluorobenzene typically involves the halogenation of a suitable precursor compound. One common method involves the fluorination of 1,2-dichlorobenzene followed by further chlorination and fluorination steps to introduce the desired substituents. The reaction conditions often require the use of strong halogenating agents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Industrial processes also incorporate purification steps such as distillation and recrystallization to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1,2-Dichloro-4-fluoromethyl-3,5,6-trifluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized compounds.
科学研究应用
1,2-Dichloro-4-fluoromethyl-3,5,6-trifluorobenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems. It may serve as a model compound for investigating the interactions of halogenated aromatics with enzymes and receptors.
Medicine: Research into the potential medicinal properties of halogenated aromatics includes exploring their use as pharmaceutical intermediates or active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties make it suitable for use in the development of advanced materials and coatings.
作用机制
The mechanism of action of 1,2-Dichloro-4-fluoromethyl-3,5,6-trifluorobenzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of multiple halogen atoms can influence the compound’s binding affinity and specificity for these targets. The compound’s effects may be mediated through pathways involving halogen bonding, hydrophobic interactions, and electronic effects imparted by the halogen substituents.
相似化合物的比较
Similar Compounds
- 1,2-Dichloro-3-fluoromethyl-4,5,6-trifluorobenzene
- 2,4-Dichloro-1,3,5-trifluorobenzene
Comparison
1,2-Dichloro-4-fluoromethyl-3,5,6-trifluorobenzene is unique due to its specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical properties compared to similar compounds. For example, the presence of a fluoromethyl group in this compound can influence its reactivity and interactions with other molecules differently than in 1,2-Dichloro-3-fluoromethyl-4,5,6-trifluorobenzene or 2,4-Dichloro-1,3,5-trifluorobenzene.
属性
分子式 |
C7H2Cl2F4 |
|---|---|
分子量 |
232.99 g/mol |
IUPAC 名称 |
1,2-dichloro-3,4,6-trifluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl2F4/c8-3-4(9)7(13)6(12)2(1-10)5(3)11/h1H2 |
InChI 键 |
RMULKDCOLTXNFP-UHFFFAOYSA-N |
规范 SMILES |
C(C1=C(C(=C(C(=C1F)Cl)Cl)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


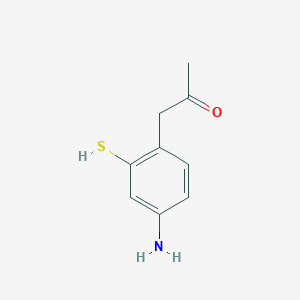


![2-(6-Aminospiro[3.3]heptan-2-YL)propan-2-OL](/img/structure/B14037450.png)

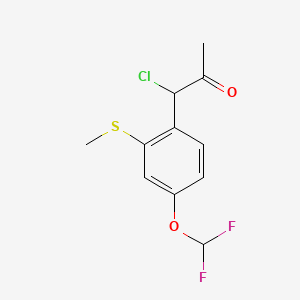
![4,4,5,5-Tetramethyl-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14037468.png)
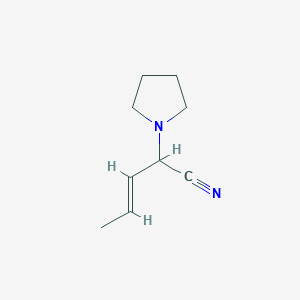

![(1S,4S)-Benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14037479.png)
